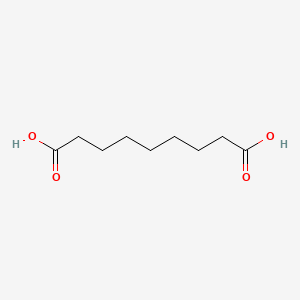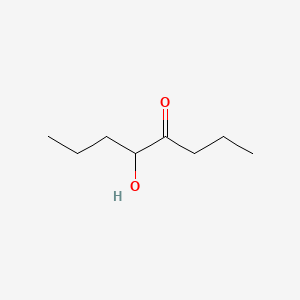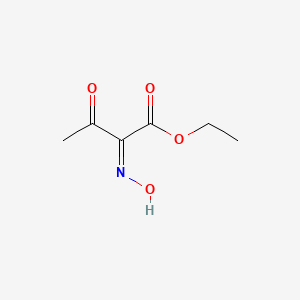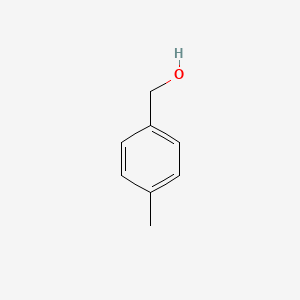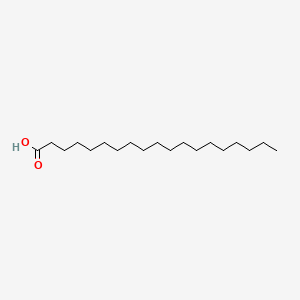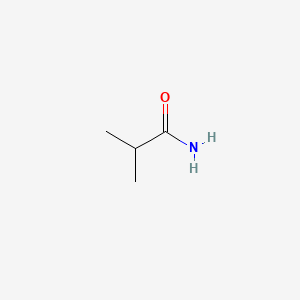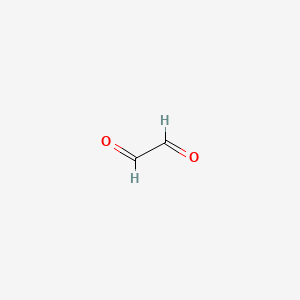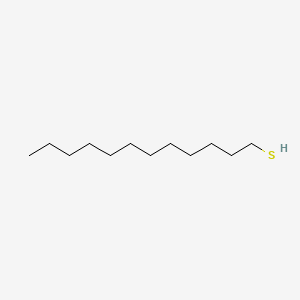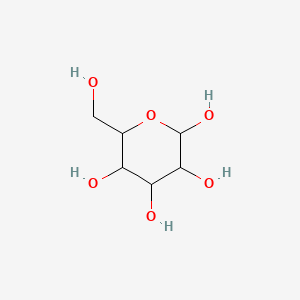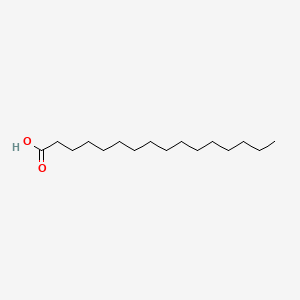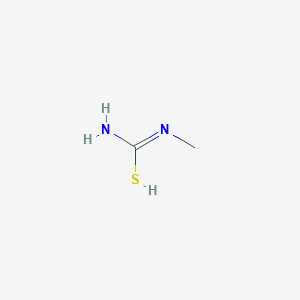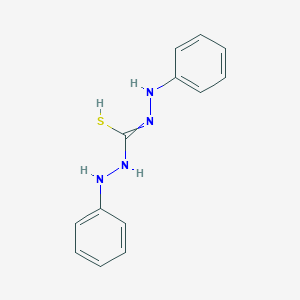
N,N'-dianilinocarbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Alisporivir involves several steps, starting from the basic building blocks of amino acids and peptides. The process typically includes the formation of cyclic depsipeptides through a series of condensation reactions. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired cyclic structure. Industrial production methods for Alisporivir may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis .
Analyse Chemischer Reaktionen
Alisporivir undergoes various chemical reactions, including:
Oxidation: Alisporivir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Alisporivir into reduced forms, which may have different biological activities.
Substitution: Alisporivir can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Alisporivir is used as a model compound in studies involving cyclic depsipeptides and their chemical properties.
Biology: Alisporivir has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Alisporivir has been studied in clinical trials for the treatment of Hepatitis C and Chronic Hepatitis C. It has shown promise in inhibiting the replication of the Hepatitis C virus.
Industry: Alisporivir’s unique chemical structure makes it a valuable compound for the development of new drugs and therapeutic agents .
Wirkmechanismus
Alisporivir exerts its effects by inhibiting the activity of specific molecular targets involved in the replication of the Hepatitis C virus. It acts as a membrane receptor for soluble GET3/TRC40, which recognizes and selectively binds the transmembrane domain of tail-anchored proteins in the cytosol. This interaction is crucial for the stability of GET1 and the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Alisporivir is unique among cyclosporins due to its specific mechanism of action and its potential therapeutic applications. Similar compounds include other cyclosporins like Cyclosporin A and Cyclosporin B, which also have cyclic depsipeptide structures but differ in their specific biological activities and therapeutic uses. Alisporivir’s ability to inhibit the replication of the Hepatitis C virus sets it apart from other cyclosporins .
Eigenschaften
IUPAC Name |
N,N'-dianilinocarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNUHPJRKTRNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
